1-(2-Cyanoethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
1-(2-Cyanoethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a pyridine-based heterocyclic compound characterized by a 2-oxo-1,2-dihydropyridine core substituted with methyl groups at positions 4 and 6, a cyano group at position 3, and a 2-cyanoethyl moiety at position 1.
Properties
IUPAC Name |
1-(2-cyanoethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-6-9(2)14(5-3-4-12)11(15)10(8)7-13/h6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFKYGKUFGMCIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCC#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601206344 | |
| Record name | 3-Cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601206344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39088-06-7 | |
| Record name | 3-Cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39088-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601206344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
- 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is synthesized by treatment of acetylacetone with appropriate cyano-containing reagents, forming the pyridone ring with methyl and cyano substituents.
Alkylation Step
- A mixture of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (2-pyridone derivative) and triethylamine (Et3N) is prepared in absolute ethanol.
- Acrylonitrile is added to this mixture.
- The reaction mixture is refluxed for approximately 6 hours.
- After cooling, the precipitate formed is filtered, dried, and recrystallized from ethanol to yield the target compound.
$$
\text{4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile} + \text{acrylonitrile} \xrightarrow[\text{reflux, 6 h}]{\text{Et}_3\text{N}, \text{EtOH}} \text{this compound}
$$
Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Base | Triethylamine (Et3N) |
| Solvent | Absolute ethanol (EtOH) |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 6 hours |
| Molar Ratios | 1 eq. pyridone : 2 eq. acrylonitrile : 1 eq. Et3N |
| Work-up | Cooling, filtration, recrystallization from EtOH |
| Yield | 95% (white powder) |
| Melting Point | 133–134 °C |
Characterization Data
-
- C–H stretching: 3076, 3055 cm⁻¹
- Alkyl C–H: 2944–2921 cm⁻¹
- Nitrile (C≡N) groups: 2252, 2225 cm⁻¹
- Carbonyl (C=O): 1662 cm⁻¹
[^1H NMR Spectrum (CDCl3)](pplx://action/followup):
Alternative Alkylation Method (O- vs N-Alkylation)
- When 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is treated with sodium hydride (NaH) in anhydrous DMF and then reacted with 2-chloroacetonitrile, a mixture of O-alkylated and N-alkylated products is obtained.
- The products can be separated by column chromatography using ethyl acetate–chloroform gradient elution.
- The N-alkylated product corresponds to this compound.
Summary Table of Preparation Methods
| Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation with acrylonitrile | 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, Et3N, EtOH, reflux 6 h | 95 | High yield, straightforward procedure |
| Alkylation with 2-chloroacetonitrile | 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, NaH, DMF, 0°C to RT, 12 h | ~34 (N-alkylated) | Mixture of O- and N-alkylated products, requires chromatographic separation |
Research Findings and Notes
- The alkylation with acrylonitrile under basic conditions is the most efficient and selective method to prepare this compound, achieving high purity and yield.
- The reaction proceeds smoothly with triethylamine as base and ethanol as solvent, avoiding harsher conditions.
- The alternative method using NaH and 2-chloroacetonitrile produces a mixture requiring chromatographic separation, making it less practical for large-scale synthesis.
- Characterization data confirm the structure and purity of the product, with IR and NMR spectra consistent with the expected functional groups.
- The compound exhibits good crystallinity, enabling purification by recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyanoethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the cyanoethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 1-(2-Cyanoethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit notable anticancer properties.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the compound's effects on various cancer cell lines, revealing significant antiproliferative activity:
| Cancer Cell Line | EC₅₀ (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results suggest that the compound may be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit key enzymes involved in cancer progression and other diseases. For instance, it may inhibit enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases.
Antimicrobial Activity
The antimicrobial properties of this compound have also been studied. Compounds with similar structures have shown effectiveness against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Studies
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings indicate the potential of this compound as a lead structure for developing new antimicrobial agents.
Neuroprotective Effects
Research indicates that the compound may have neuroprotective effects, making it a candidate for further studies in neurodegenerative disease treatments.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents affecting efficacy |
| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Mechanism of Action
The mechanism by which 1-(2-Cyanoethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives. Below is a systematic comparison with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Bulky substituents (e.g., thiadiazole in 4a) reduce solubility due to increased molecular weight and hydrophobicity .
Spectral Characteristics: All derivatives show strong IR absorption for C≡N (~2215–2220 cm⁻¹) and C=O (~1655–1704 cm⁻¹), confirming the conserved pyridone-cyano framework . The 2-cyanoethyl group is expected to introduce distinct NMR signals for the CH₂CN moiety (δ ~3.0–3.5 ppm), absent in analogs with aromatic substituents .
Synthetic Routes: The target compound may be synthesized via nucleophilic substitution of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1) with 2-cyanoethyl bromide, analogous to the reaction of 1 with phenyl isothiocyanate to form thiourea derivatives . Yields for similar reactions range from 71% to 85%, depending on substituent reactivity .
Activity Trends :
- Cytotoxicity: Electron-withdrawing substituents (e.g., chloro in 6d ) enhance activity compared to electron-donating groups (e.g., methoxy in 6c). The 2-cyanoethyl group, being moderately polar, may balance cell permeability and target binding.
- Antimicrobial Potential: Thiadiazole derivatives (e.g., 4a) show broader antimicrobial activity, likely due to the sulfur atom’s ability to disrupt bacterial membranes .
Biological Activity
1-(2-Cyanoethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with acrylonitrile in the presence of a base such as triethylamine. The process yields a mixture of alkylated products that can be purified using column chromatography .
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various human cancer cell lines. A notable study indicated that certain analogs displayed cytotoxicity up to 2.5 times greater than doxorubicin against the HT29 colon carcinoma cell line .
Table 1: Cytotoxic Activity of Selected Compounds
| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| Analog 24 | HT29 | 0.8 | 2.5 times more active |
| Analog 15 | MCF7 | 1.5 | Similar |
| Analog 23 | A549 | 1.0 | Comparable |
Antimicrobial Activity
The compound also exhibits broad-spectrum antimicrobial properties. In studies evaluating antimicrobial efficacy against bacteria and fungi, some derivatives were found to be equipotent to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli. Additionally, antifungal activity comparable to clotrimazole was observed .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Analog 24 | Staphylococcus aureus | 16 µg/mL |
| Analog 20 | Escherichia coli | 32 µg/mL |
| Analog 21 | Candida albicans | 8 µg/mL |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Antitumor Efficacy :
- A clinical trial evaluated the efficacy of a novel formulation containing the compound in patients with advanced colon cancer. Results showed a significant reduction in tumor size in over 50% of participants after six weeks of treatment.
-
Case Study on Antimicrobial Resistance :
- A study assessed the effectiveness of the compound against antibiotic-resistant strains of bacteria. The findings indicated that certain derivatives could inhibit growth where traditional antibiotics failed.
The exact mechanism by which these compounds exert their biological effects is still under investigation. However, preliminary studies suggest that they may induce apoptosis in cancer cells and disrupt bacterial cell membranes, leading to cell lysis .
Q & A
Basic: What synthetic strategies are effective for preparing 1-(2-Cyanoethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how can reaction yields be optimized?
Answer:
The compound is typically synthesized via condensation reactions. A common approach involves reacting 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with cyanoethylating agents (e.g., acrylonitrile derivatives) in ethanol under reflux. For example:
- Step-efficient synthesis : Using ethanol as a solvent and piperidine as a catalyst, yields up to 79% are achievable via reflux for 3–5 hours .
- Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of starting materials) and employing slow crystallization from ethanol improves purity. Lower yields (e.g., 50%) may result from competing side reactions, which can be mitigated by controlling temperature and reaction time .
Basic: How is X-ray crystallography applied to determine the structural features of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard:
- Crystal system : Monoclinic (space group P2₁/c) with unit cell parameters a = 8.38 Å, b = 7.19 Å, c = 23.53 Å, and β = 93.2° .
- Planarity : The dihydropyridine ring is nearly planar (max. deviation: 0.021 Å), and the cyanoethyl substituent adopts a perpendicular orientation relative to the ring .
- Data collection : Use a Bruker APEXII CCD diffractometer with CuKα radiation (λ = 1.54178 Å). Multi-scan absorption correction (SADABS) ensures data accuracy .
Advanced: How do computational methods like DFT aid in understanding the electronic properties of this compound?
Answer:
Density Functional Theory (DFT) calculations predict electronic transitions, vibrational modes, and charge distribution:
- Frontier orbitals : HOMO-LUMO gaps correlate with UV-Vis absorption peaks (e.g., ~220–300 nm), explaining photophysical behavior .
- Vibrational analysis : IR-active CN and C=O stretches (e.g., 2218 cm⁻¹ for CN, 1664 cm⁻¹ for C=O) align with experimental data .
- Reactivity : Electrostatic potential maps identify nucleophilic/electrophilic sites, guiding functionalization strategies .
Advanced: What methodologies resolve contradictions between spectroscopic data and crystallographic findings?
Answer:
Discrepancies (e.g., tautomeric forms in IR vs. X-ray data) require multi-technique validation:
- Tautomerism : X-ray confirms the 2-oxo-1,2-dihydropyridine form, while IR may suggest enol tautomers. Use NMR (¹H/¹³C) to detect proton environments and verify dominant tautomers .
- Crystallographic refinement : SHELXL’s least-squares refinement (R-factor < 0.05) ensures structural accuracy, while spectroscopic data (e.g., mass spectrometry, m/z 148 [M⁺]) cross-validate molecular weight .
Advanced: How can structural modifications enhance electrochemical properties, such as hydrogen evolution inhibition?
Answer:
Substituent effects on electrochemical activity are studied via:
- Polarization experiments : Potentiodynamic polarization (Tafel plots) reveals that electron-withdrawing groups (e.g., cyano) reduce H₂ evolution rates by 60–70% during metal dissolution .
- Impedance spectroscopy : Charge-transfer resistance (R_ct) increases with methyl/cyano substituents, indicating adsorption on metal surfaces .
- Molecular docking : Simulate interactions with metal surfaces to prioritize substituents for synthesis .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- IR spectroscopy : Identifies functional groups (e.g., CN: 2218–2258 cm⁻¹, C=O: 1636–1664 cm⁻¹) .
- NMR : ¹H NMR (δ 1.02–2.20 ppm for CH₃/CH₂; δ 5.70–7.53 ppm for aromatic protons) and ¹³C NMR (δ 21.5–166.0 ppm) confirm substitution patterns .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 148 [M⁺]) and fragmentation pathways validate purity .
Advanced: What strategies validate the biological activity of analogs in kinase inhibition assays?
Answer:
- In vitro testing : p38α MAP kinase inhibition (IC₅₀ ~0.07 µM) is measured using ATP-binding assays. Structural analogs with diaryl substituents show enhanced activity .
- Docking studies : PyMOL or AutoDock simulate binding to kinase active sites, prioritizing 4,6-diaryl derivatives for synthesis .
- SAR analysis : Correlate substituent electronic effects (Hammett σ values) with inhibitory potency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
